molecular formula C14H18ClNO2 B14016234 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one

3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one

Cat. No.: B14016234
M. Wt: 267.75 g/mol
InChI Key: MSEQPWUENJUSFI-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one typically involves the reaction of 2-chloroethylamine with 2-methoxyethylamine in the presence of a suitable base to form the intermediate azetidine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)-1-(2-hydroxyethyl)-4-phenylazetidin-2-one
  • 3-(2-Bromoethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one
  • 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-methylazetidin-2-one

Uniqueness

3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one is unique due to the presence of both chloroethyl and methoxyethyl groups, which confer distinct chemical properties

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

3-(2-chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C14H18ClNO2/c1-18-10-9-16-13(11-5-3-2-4-6-11)12(7-8-15)14(16)17/h2-6,12-13H,7-10H2,1H3

InChI Key

MSEQPWUENJUSFI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(C1=O)CCCl)C2=CC=CC=C2

Origin of Product

United States

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